molecular formula C21H31N3O2S B2391769 2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide CAS No. 1008976-71-3

2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Cat. No. B2391769
CAS RN: 1008976-71-3
M. Wt: 389.56
InChI Key: XIRVYVHWPLVGSB-UHFFFAOYSA-N
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Description

2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, also known as AAPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AAPT is a member of the adamantane family of compounds, which are known for their unique chemical and physical properties. In

Scientific Research Applications

Thiazole Derivatives in Drug Development

Thiazole, a core structure found in various pharmacologically active compounds, has been extensively studied for its diverse biological activities. Research spanning from 2008 to 2012 has identified thiazole derivatives with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and anticancer properties. These derivatives have been recognized for their therapeutic potential across a broad spectrum of diseases, highlighting the versatility of thiazole as a medicinal scaffold (Leoni et al., 2014; Leoni et al., 2014).

Adamantane-Based Compounds in Neurodegenerative Disease Treatment

Adamantane derivatives, known for their rigid scaffold, have been explored for their therapeutic potential in treating neurodegenerative diseases. Some adamantane-based compounds, such as amantadine and memantine, are already in use for dementia, Alzheimer's, and Parkinson's diseases. The pharmacological interest in adamantane derivatives emphasizes their potential against various neurodegenerative conditions, surpassing existing treatments in efficacy (Dembitsky et al., 2020).

Mechanism of Action

Target of Action

The primary targets of the compound “2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide” are currently unknown. The compound is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . .

Mode of Action

Thiazole derivatives have been found to have anticancer properties They may act by inhibiting key enzymes or signaling pathways involved in cancer cell proliferation and survival

Biochemical Pathways

Given the anticancer properties of thiazole derivatives , it is possible that this compound may affect pathways involved in cell cycle regulation, apoptosis, or DNA repair

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound may have good bioavailability.

Result of Action

Given the anticancer properties of thiazole derivatives , it is likely that this compound may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells

properties

IUPAC Name

2-[[2-(1-adamantyl)acetyl]amino]-4-methyl-N-(1,3-thiazol-2-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2S/c1-13(2)5-17(19(26)24-20-22-3-4-27-20)23-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h3-4,13-17H,5-12H2,1-2H3,(H,23,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRVYVHWPLVGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=NC=CS1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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